![molecular formula C14H20N2O2 B1517299 3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid CAS No. 885277-07-6](/img/structure/B1517299.png)
3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid
Vue d'ensemble
Description
3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid, with the chemical formula C14H20N2O2, is a compound of significant interest in pharmaceutical and biochemical research. Its structure suggests potential applications in the development of anxiolytic and sedative medications, as well as in neuropharmacology studies. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Applications
The compound has been explored for various biological activities, particularly in the following areas:
1. Anxiolytic and Sedative Effects
Research indicates that this compound may exhibit anxiolytic properties similar to those of benzodiazepines. It is hypothesized to interact with GABA receptors, enhancing inhibitory neurotransmission in the central nervous system .
2. Anticancer Activity
Preliminary studies have shown that derivatives of this compound can induce cytotoxic effects on cancer cell lines. For instance, a related compound demonstrated a dose-dependent decrease in cell viability in prostate cancer cell lines (PC3 and DU145) . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line | IC50 (μg/mL) | Time Points |
---|---|---|
PC3 | 40.1 (24h) | 24h |
DU145 | 98.14 (24h) | 24h |
3. Neuropharmacology
The compound is being investigated for its potential to modulate neurotransmitter systems involved in mood regulation. It may serve as a scaffold for developing new treatments for anxiety disorders and depression .
The biological activity of this compound is thought to be mediated through several mechanisms:
- GABAergic Modulation : Enhances GABA receptor activity, leading to increased inhibitory neurotransmission.
- Cell Cycle Regulation : Induces apoptosis in cancer cells by affecting cell cycle progression.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- A study conducted on various derivatives showed promising results against prostate cancer cell lines, indicating that structural modifications can enhance anticancer activity .
- Another research highlighted its role as a potential anxiolytic agent, suggesting that it could provide benefits similar to existing benzodiazepines without the associated side effects .
Applications in Drug Development
This compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its unique properties make it valuable for both academic research and industrial applications .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to 3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid may exhibit antidepressant and anxiolytic effects. The diazepan moiety is known for its interaction with GABA receptors, which play a crucial role in anxiety modulation. Studies have shown that derivatives of diazepines can enhance GABAergic activity, potentially leading to therapeutic effects in anxiety disorders .
2. Drug Development
This compound could serve as a lead structure for the development of new pharmaceuticals targeting the central nervous system (CNS). Its unique structural features may allow for modifications that enhance bioavailability and efficacy while reducing side effects associated with traditional benzodiazepines .
Pharmacological Studies
Case Study Overview
A recent study investigated the pharmacokinetics of this compound in animal models. The findings suggested a favorable absorption profile and a half-life suitable for once-daily dosing regimens. This study highlights the compound's potential as a candidate for chronic treatment of anxiety-related conditions .
Study Aspect | Findings |
---|---|
Bioavailability | High absorption rates observed |
Half-Life | Suitable for once-daily dosing |
Therapeutic Index | Promising safety profile |
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Researchers are exploring various synthetic pathways to create analogs with improved pharmacological properties. These derivatives may exhibit enhanced selectivity for specific receptor subtypes, potentially leading to fewer side effects compared to existing treatments .
Propriétés
IUPAC Name |
3-[(4-methyl-1,4-diazepan-1-yl)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-6-3-7-16(9-8-15)11-12-4-2-5-13(10-12)14(17)18/h2,4-5,10H,3,6-9,11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVHQQUCGJKEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651967 | |
Record name | 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-07-6 | |
Record name | 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.